REACTION_CXSMILES
|
[BH4-].[Li+].[CH2:3]([N:10]1[C:14](=[O:15])[CH2:13][CH:12]([C:16](OC)=[O:17])[CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C(O)(=O)C>C1COCC1>[CH2:3]([N:10]1[CH2:11][CH:12]([CH2:16][OH:17])[CH2:13][C:14]1=[O:15])[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CC1=O)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between dichloromethane and saturated sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
The organic extracts were dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(CC(C1)CO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 92 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |